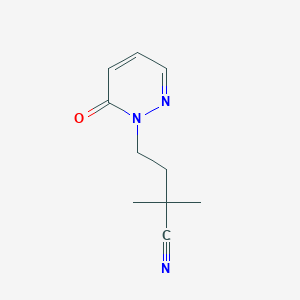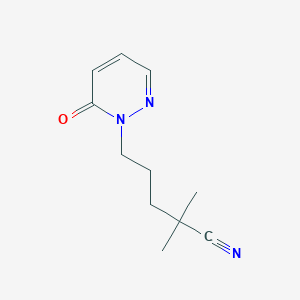![molecular formula C15H17N3O2 B7589872 2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)
2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It may also act by modulating the activity of various signaling pathways such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the formation of amyloid-beta plaques in Alzheimer's disease and protect dopaminergic neurons in Parkinson's disease. Additionally, it has been shown to modulate the activity of various signaling pathways, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid. One direction is to further elucidate its mechanism of action to better understand its therapeutic potential. Another direction is to explore its potential applications in other diseases. Additionally, research can be conducted to optimize its synthesis and improve its pharmacokinetic properties. Finally, further studies are needed to assess its safety and efficacy in vivo.
In conclusion, 2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been well-established, and its mechanism of action has been studied extensively. Further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been achieved using different methods. One of the most common methods involves the reaction of 2-(bromomethyl)-3,4-dihydroisoquinoline with 1-methylimidazole in the presence of a base such as potassium carbonate. The resulting compound is then treated with a carboxylic acid to obtain the final product.
Applications De Recherche Scientifique
This compound has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-7-6-16-14(17)10-18-8-11-4-2-3-5-12(11)13(9-18)15(19)20/h2-7,13H,8-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVHNOKFCMXRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CC(C3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)




![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)

![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)

![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)